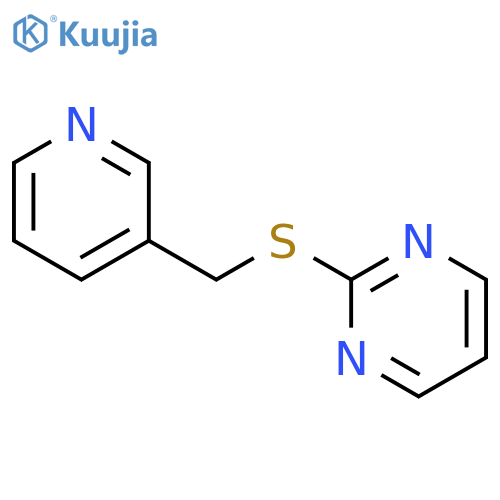

Cas no 88579-39-9 (2-{(pyridin-3-yl)methylsulfanyl}pyrimidine)

88579-39-9 structure

商品名:2-{(pyridin-3-yl)methylsulfanyl}pyrimidine

2-{(pyridin-3-yl)methylsulfanyl}pyrimidine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine,2-[(3-pyridinylmethyl)thio]-

- 2-(pyridin-3-ylmethylsulfanyl)pyrimidine

- TASULDINE

- 2-{(pyridin-3-yl)methylsulfanyl}pyrimidine

- SMR002530009

- CHEMBL358392

- SCHEMBL1813288

- 2-((3-Pyridylmethyl)thio)pyrimidine

- BRD-K10415035-001-01-0

- AKOS002337609

- FT-0691178

- UNII-S4ZCE64Q3O

- SR-01000884009-1

- MLS006011437

- Tasuldina [Spanish]

- HE-10004

- DTXSID40237156

- NS00121977

- Tasuldinum

- S4ZCE64Q3O

- 88579-39-9

- EX-A7407

- EN300-8683908

- Tasuldina

- 2-((pyridin-3-ylmethyl)thio)pyrimidine

- Tasuldine [INN]

- 2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine

- Tasuldinum [Latin]

- Q27288613

- TASULDINE [MART.]

- Pyrimidine, 2-((3-pyridinylmethyl)thio)-

- SR-01000884009

- Z316275202

-

- MDL: MFCD00865649

- インチ: InChI=1S/C10H9N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2

- InChIKey: HMCTXMOKMWELFJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CN=C1)CSC2=NC=CC=N2

計算された属性

- せいみつぶんしりょう: 203.05171847g/mol

- どういたいしつりょう: 203.05171847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-{(pyridin-3-yl)methylsulfanyl}pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8683908-0.05g |

2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine |

88579-39-9 | 95.0% | 0.05g |

$148.0 | 2025-03-21 |

88579-39-9 (2-{(pyridin-3-yl)methylsulfanyl}pyrimidine) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量